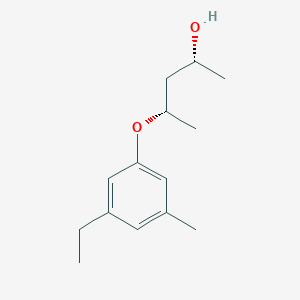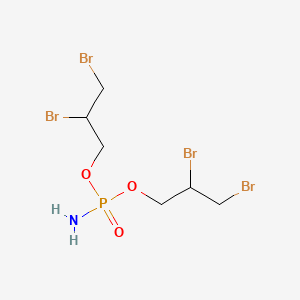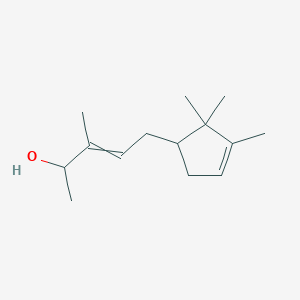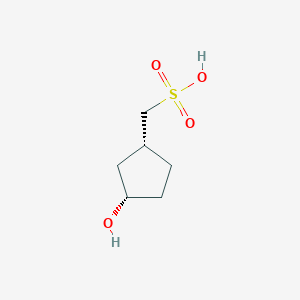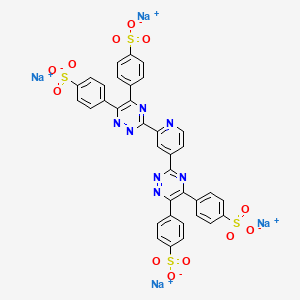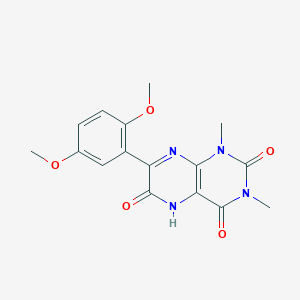
2,4,6(3H)-Pteridinetrione, 7-(2,5-dimethoxyphenyl)-1,5-dihydro-1,3-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6(3H)-Pteridinetrione, 7-(2,5-dimethoxyphenyl)-1,5-dihydro-1,3-dimethyl- is a complex organic compound that belongs to the class of pteridines. Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring. This specific compound is characterized by the presence of a 2,5-dimethoxyphenyl group and two methyl groups attached to the nitrogen atoms in the pteridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6(3H)-Pteridinetrione, 7-(2,5-dimethoxyphenyl)-1,5-dihydro-1,3-dimethyl- typically involves a multi-step process. One common method starts with the formation of a chalcone derivative using Claisen–Schmidt condensation. This is followed by a Michael addition of the formed chalcone with 1,3-dimethylbarbituric acid . The reaction conditions often involve the use of triethylamine (TEA) as a Lewis base catalyst and ammonium chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for scale-up and ensuring high yield and purity, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6(3H)-Pteridinetrione, 7-(2,5-dimethoxyphenyl)-1,5-dihydro-1,3-dimethyl- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield different pteridine derivatives, while substitution reactions could introduce new functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
2,4,6(3H)-Pteridinetrione, 7-(2,5-dimethoxyphenyl)-1,5-dihydro-1,3-dimethyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Wirkmechanismus
The mechanism by which 2,4,6(3H)-Pteridinetrione, 7-(2,5-dimethoxyphenyl)-1,5-dihydro-1,3-dimethyl- exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrimidopyrimidines: These compounds have a similar bicyclic structure and share some chemical properties with 2,4,6(3H)-Pteridinetrione derivatives.
Barbituric Acid Derivatives: These compounds also contain a pyrimidine ring and exhibit similar reactivity patterns.
Uniqueness
What sets 2,4,6(3H)-Pteridinetrione, 7-(2,5-dimethoxyphenyl)-1,5-dihydro-1,3-dimethyl- apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the 2,5-dimethoxyphenyl group and the two methyl groups on the nitrogen atoms significantly influence its reactivity and interactions with biological molecules .
Eigenschaften
Molekularformel |
C16H16N4O5 |
|---|---|
Molekulargewicht |
344.32 g/mol |
IUPAC-Name |
7-(2,5-dimethoxyphenyl)-1,3-dimethyl-5H-pteridine-2,4,6-trione |
InChI |
InChI=1S/C16H16N4O5/c1-19-13-12(15(22)20(2)16(19)23)18-14(21)11(17-13)9-7-8(24-3)5-6-10(9)25-4/h5-7H,1-4H3,(H,18,21) |
InChI-Schlüssel |
SWJFHUUKCFEGSI-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=O)C(=N2)C3=C(C=CC(=C3)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


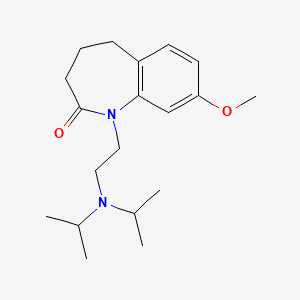
![1-(2-methylpiperidin-1-yl)-2-[(8-propan-2-yl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethanone](/img/structure/B13809603.png)


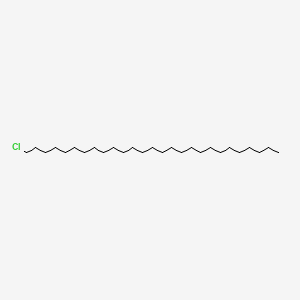

![(1S,3S)-1,7,9-trihydroxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione](/img/structure/B13809638.png)
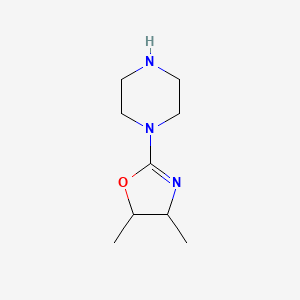
![N,N-Dimethyl-N-(1-hexyl)-N-(2-[methacryloyl]ethyl)ammonium bromide](/img/structure/B13809651.png)
